An In-depth Technical Guide to 3,5-Difluoro-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,5-Difluoro-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-hydroxybenzoic acid, identified by the CAS number 74799-63-6 , is a fluorinated aromatic carboxylic acid that has garnered significant interest in the scientific community, particularly in the realm of medicinal chemistry and drug discovery.[1][2] Its unique structural features, characterized by a benzoic acid core substituted with two fluorine atoms and a hydroxyl group, impart distinct physicochemical properties that make it a valuable building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3,5-Difluoro-4-hydroxybenzoic acid, offering insights for researchers and professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,5-Difluoro-4-hydroxybenzoic acid is fundamental for its effective utilization in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 74799-63-6 | [2] |
| Molecular Formula | C₇H₄F₂O₃ | [2] |
| Molecular Weight | 174.10 g/mol | [2] |
| Physical Form | Solid | [3] |
| Predicted XlogP3-AA | 1.3 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,5-Difluoro-4-hydroxybenzoic acid. Although specific experimental spectra for this compound were not found in the provided search results, a theoretical interpretation based on its structure can be provided.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
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Aromatic Protons (H-2 and H-6): A single signal is anticipated for the two equivalent aromatic protons. Due to the deshielding effects of the adjacent carboxylic acid group and the fluorine atoms, this signal would likely appear in the downfield region of the aromatic spectrum. The coupling with the two fluorine atoms at the meta positions would result in a triplet.
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Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which can be highly variable depending on the solvent and concentration.
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Carboxylic Acid Proton (-COOH): A very broad singlet is expected for the carboxylic acid proton, typically appearing far downfield.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
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Carboxylic Acid Carbon (-COOH): This carbon will appear at the most downfield position.
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Aromatic Carbons:
-
C-1 (ipso-carbon to COOH): This quaternary carbon will have a specific chemical shift.
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C-2 and C-6: These equivalent carbons will show a single signal, with its chemical shift influenced by the adjacent fluorine and carboxylic acid groups. A strong coupling to the directly attached fluorine atom is expected.
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C-3 and C-5: These equivalent carbons, directly bonded to fluorine, will exhibit a large carbon-fluorine coupling constant (¹JCF) and will be significantly shifted downfield.
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C-4 (ipso-carbon to OH): This quaternary carbon's chemical shift will be influenced by the hydroxyl group and the two fluorine atoms.
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Mass Spectrometry (MS):
The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 174, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).
Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid
While a specific, detailed experimental protocol for the synthesis of 3,5-Difluoro-4-hydroxybenzoic acid was not found in the search results, a plausible synthetic route can be constructed based on established organic chemistry principles and synthesis of analogous compounds. A common strategy involves the modification of a readily available starting material. One potential pathway could start from 3,5-difluoroaniline.
Hypothetical Synthesis Workflow:
A potential synthetic pathway for 3,5-Difluoro-4-hydroxybenzoic acid.
Experimental Protocol (Hypothetical):
A more direct, though potentially challenging, approach could involve the direct fluorination and subsequent functional group manipulations of a suitable precursor. A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involved a multi-step process including nitration, esterification, reduction, diazotization, and hydrolysis.[4] This suggests that a similar strategic approach could be viable for the synthesis of 3,5-Difluoro-4-hydroxybenzoic acid.
Applications in Drug Development and Research
3,5-Difluoro-4-hydroxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug molecules.
One notable application is in the synthesis of Acoramidis , a transthyretin stabilizer currently under development for the treatment of transthyretin amyloidosis. The structural motif of 3,5-Difluoro-4-hydroxybenzoic acid is a key component of this and other potentially bioactive molecules.
Its utility extends to being a versatile building block in the creation of a diverse range of compounds for screening in drug discovery programs. The reactivity of its carboxylic acid and hydroxyl groups allows for a variety of chemical modifications, enabling the generation of libraries of novel compounds for biological evaluation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3,5-Difluoro-4-hydroxybenzoic acid.
Hazard Identification:
The compound is classified with the following hazard statements:
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[3]
Recommended Handling Procedures:
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Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5]
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Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[7]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] It is recommended to store it refrigerated.[5]
First Aid Measures:
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
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If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[6]
Conclusion
3,5-Difluoro-4-hydroxybenzoic acid is a valuable and versatile chemical compound with significant applications in medicinal chemistry and drug discovery. Its unique physicochemical properties, stemming from its fluorinated and hydroxylated benzoic acid structure, make it an attractive building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists working with this important molecule. Further experimental investigation into its precise physicochemical parameters and the development of optimized, scalable synthetic routes will undoubtedly facilitate its broader application in the advancement of pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]
- 6. 350-29-8 CAS MSDS (3-Fluoro-4-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. rsc.org [rsc.org]
